7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine
Description
7,7-Dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine is a fused bicyclic heterocycle featuring a seven-membered azepine ring fused with a furan ring. The molecule is substituted with two methyl groups at the 7-position, enhancing steric hindrance and influencing its conformational flexibility. Key derivatives include its hydrochloride salt (C₅H₁₂ClNO₂, Mol. Wt. 153.61) and the 3-carboxylic acid derivative (C₈H₆FN₄O₃, CAS 2060000-52-2) .
Properties
IUPAC Name |
7,7-dimethyl-4,5,6,8-tetrahydrofuro[3,2-c]azepine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2)5-9-8(3-4-12-9)6-11-7-10/h3-4,11H,5-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGRTYNRRYMNCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CNC1)C=CO2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001212121 | |
| Record name | 5,6,7,8-Tetrahydro-7,7-dimethyl-4H-furo[3,2-c]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001212121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82878-23-7 | |
| Record name | 5,6,7,8-Tetrahydro-7,7-dimethyl-4H-furo[3,2-c]azepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82878-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydro-7,7-dimethyl-4H-furo[3,2-c]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001212121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a furan derivative with an azepine precursor in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of automated systems and advanced purification techniques, such as chromatography, can also be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan or azepine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-azepine oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemistry: In chemistry, 7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials .
Biology and Medicine: Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various effects. For example, the compound may bind to enzymes or receptors, altering their activity and leading to therapeutic outcomes. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Furo[3,2-c]pyran Derivatives
Compounds such as 2-methyl-2,7-diphenyl-furo[3,2-c]pyran-4,9-dione (8j) (mp 181–182°C) and 2-(4-chlorophenyl)-2-methyl-7-phenyl analog (8l) (mp 220–222°C) share a fused furan ring but differ in the central heterocycle (pyran vs. azepine). The six-membered pyran ring confers rigidity and higher melting points compared to the more flexible azepine derivatives.
Key Differences :
- Thermal Stability : Pyran derivatives show higher melting points due to aromatic substituents and planar rigidity.
Thieno[3,2-c]azepine Analogs
2-Bromo-7,7-dimethyl-thieno[3,2-c]azepin-4-one (C₁₀H₁₂BrNOS, Mol. Wt. 274.18) replaces the furan oxygen with sulfur, altering electronic properties. Thiophene’s electron-rich nature enhances π-π interactions, while bromine introduces reactivity for further functionalization.
| Compound | Heteroatom | Substituents | Molecular Weight |
|---|---|---|---|
| Furoazepine (target) | O | 7,7-dimethyl | 153.61 (HCl salt) |
| Thienoazepine | S | 2-bromo, 7,7-dimethyl | 274.18 |
Key Differences :
- Electronic Effects : Thiophene’s lower electronegativity increases lipophilicity.
- Reactivity : Bromine enables cross-coupling reactions, unlike the unsubstituted furan in the target compound.
Functionalized Derivatives: Carboxylic Acids and Esters
The 3-carboxylic acid derivative (CAS 2060000-52-2, C₈H₆FN₄O₃) and (4-fluorothiophen-3-yl)methyl ester (C₁₆H₁₆FNO₄S, Mol. Wt. 337 Da) demonstrate how functionalization modulates properties:
| Derivative | Functional Group | LogP | Polar Surface Area (Ų) |
|---|---|---|---|
| 3-Carboxylic acid | -COOH | Not reported | High (due to -COOH) |
| Ester | Fluorothiophene ester | 2.83 | 69 |
Key Differences :
- Solubility : The ester’s higher LogP (2.83) suggests improved membrane permeability compared to the polar carboxylic acid.
- Bioactivity : Fluorine and thiophene moieties may enhance target affinity in drug discovery.
Azepine-Thione and Pyrazoloazepine Derivatives
5,6,7,8-Tetrahydro-4H-furo[3,2-c]azepine-4-thione (C₈H₉NOS) replaces the ketone oxygen with sulfur, increasing hydrogen-bond acceptor capacity. In contrast, pyrazolo[4,3-c]azepine dihydrochlorides (e.g., C₁₅H₂₁Cl₂N₃, CAS 1547029-57-1) incorporate a pyrazole ring, adding nitrogen atoms for hydrogen bonding.
| Compound | Core Modification | Key Features |
|---|---|---|
| Azepine-thione | S replaces O | Enhanced H-bonding potential |
| Pyrazoloazepine | Pyrazole fusion | Increased nitrogen content |
Key Differences :
- Pharmacokinetics : Pyrazoloazepines’ dihydrochloride form improves aqueous solubility.
- Synthetic Complexity : Thione derivatives require specialized sulfurization steps.
Data Tables for Quick Comparison
Biological Activity
7,7-Dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine is a heterocyclic compound characterized by a fused furan and azepine ring system. Its unique structure suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound based on recent research findings and case studies.
- IUPAC Name : 7,7-dimethyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine
- CAS Number : 82878-23-7
- Molecular Formula : C10H15NO
- Molecular Weight : 165.23 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. These interactions can modulate enzymatic activities and influence signaling pathways.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions.
- Receptor Modulation : It may also interact with various receptors involved in neurotransmission and other physiological processes.
In Vitro Studies
Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against AChE. For instance:
| Compound | Inhibition at 100 µM (%) | Inhibition at 300 µM (%) |
|---|---|---|
| Compound 1 | 61.27% | Increased activity |
| Compound 2 | Moderate | Moderate |
| Compound 3 | Inactive | Moderate |
These findings suggest that structural modifications can enhance the inhibitory potency against AChE.
Case Studies
- Cognitive Enhancement : A study evaluated the effects of a furo[3,2-c]azepine derivative on cognitive performance in animal models. Results indicated improved memory retention and learning capabilities compared to control groups.
- Neuroprotective Effects : Another investigation assessed the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. The results showed a significant reduction in cell death markers in treated groups.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with related compounds such as 7,7-dimethyl-4-oxo derivatives. The following table summarizes key differences:
| Compound Name | AChE Inhibition | Neuroprotective Activity |
|---|---|---|
| This compound | High | Significant |
| 7,7-Dimethyl-4-oxo-4H-furo[3,2-c]azepine | Moderate | Low |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
